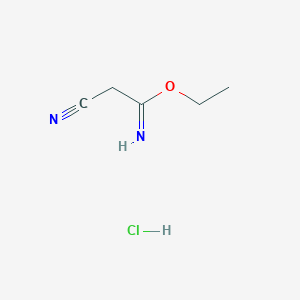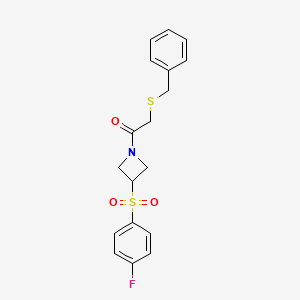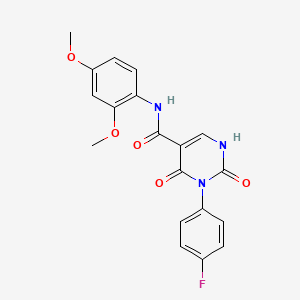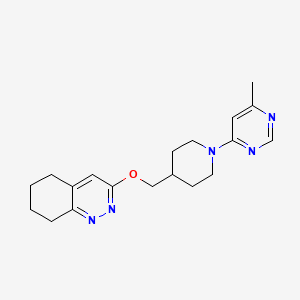![molecular formula C20H17N5O5S B2926752 3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1203216-21-0](/img/structure/B2926752.png)
3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a derivative of thiazole . Thiazole derivatives have been identified to play a necessary role in medical chemistry . They are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more recently for the treatment of pain .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of small-ring heterocycles including nitrogen and sulfur . These compounds have been under investigation for a long time on account of their synthetic diversity and therapeutic relevance . The synthesis process involves the creation of new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives .
Molecular Structure Analysis
The molecular structure of the compound is confirmed by 1H and 13C NMR, and mass spectral data . The compound is a derivative of thiazole, which is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics, thiostrepton and micrococcin P1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions were monitored by TLC performed on silica gel glass plates containing 60 F-254, and visualized under UV light or by iodine indicator .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods. For example, the melting point can be determined experimentally . The compound has a melting point of 240–242°C . The 1H NMR spectrum, δ, ppm: 3.88 s (3H), 5.61 s (2H), 7.13 d (2H, J = 7.20 Hz), 7.52 d (1H, J = 8.10 Hz), 7.55 d (2H, J = 7.22 Hz), 7.59–7.67 m (5H), 7.70 d (1H, J = 8.13 Hz), 7.79 s (1H), 7.83 d (1H, J = 8.10 Hz), 8.24 s (1H), 10.09 s (1H) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Piperazine derivatives, including those with benzothiazole and nitro groups, have shown significant pharmacophoric activities. Research has demonstrated the synthesis of substituted piperazine derivatives that were screened for antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus species. Many of these compounds exhibited significant antimicrobial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Suryavanshi & Rathore, 2017).
Anti-HIV Activity
Nitroimidazole derivatives, including those with piperazinyl substituents, have been synthesized and evaluated for their anti-HIV activity. These compounds were tested for their potential as non-nucleoside reverse transcriptase inhibitors in MT-4 cells against HIV-1 and HIV-2. Such studies contribute to the development of new therapeutic agents for treating HIV infection (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on benzothiazole-derived substituted piperazine derivatives have been conducted to investigate their structural and activity relationships. These studies involve applying molecular orbital theory and density functional theory to predict the activity of these compounds, providing valuable insights into their pharmacological potential (Al-Masoudi, Salih, & Al-Soud, 2011).
Antitubercular and Antileishmanial Activities
Compounds with nitroimidazole and benzothiazole frameworks have been explored for their antitubercular and antileishmanial activities. These studies have identified derivatives with significant bactericidal properties against Mycobacterium tuberculosis and potential as first-in-class drug candidates for treating visceral leishmaniasis. Such research is crucial for developing new treatments for these infectious diseases (Thompson et al., 2016).
Anti-inflammatory and Analgesic Agents
Research on benzothiazolone and benzoxazolone derivatives linked to piperazine cores has demonstrated potential anti-inflammatory and analgesic activities. These compounds were evaluated for their in vitro inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with several showing promising activities. In vivo studies further confirmed their anti-inflammatory and analgesic effects, comparable to standard drugs (Abdelazeem et al., 2015).
Zukünftige Richtungen
Thiazole derivatives have been identified to play a necessary role in medical chemistry . Therefore, future research could focus on exploring the potential of these compounds in various therapeutic areas. The development of new and effective molecules as antimicrobial agents is necessary due to the increasing number of multidrug-resistant microbial pathogens and emerging newer infectious diseases .
Wirkmechanismus
Target of Action
The compound, also known as 3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one, primarily targets the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization . In the LasB system, the compound showed promising quorum-sensing inhibitor activities . Docking studies revealed that the compound binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
The compound affects the quorum sensing pathways in Gram-negative bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms, and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria to develop future resistance .
Result of Action
As a result of its action, the compound inhibits the growth of Gram-negative bacteria, specifically Pseudomonas aeruginosa .
Eigenschaften
IUPAC Name |
3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c26-18(12-24-15-3-1-2-4-16(15)30-20(24)27)22-7-9-23(10-8-22)19-21-14-6-5-13(25(28)29)11-17(14)31-19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXVKGTWTISRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)



![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)
![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)


![N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2926690.png)


